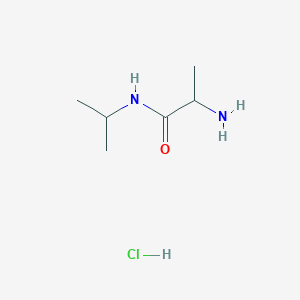

2-Amino-N-isopropylpropanamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-isopropylpropanamide hydrochloride is an organic compound with the molecular formula C₆H₁₅ClN₂O. It is a white crystalline solid that is soluble in water and ethanol . This compound is used primarily in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-N-isopropylpropanamide hydrochloride can be achieved through the reaction of isopropylamine with acrylonitrile, followed by hydrogenation and subsequent reaction with hydrochloric acid. The process involves the following steps:

Reaction of Isopropylamine with Acrylonitrile: This step forms N-isopropylacrylamide.

Hydrogenation: The N-isopropylacrylamide is then hydrogenated to form 2-Amino-N-isopropylpropanamide.

Hydrochloric Acid Treatment: Finally, the 2-Amino-N-isopropylpropanamide is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

2-Amino-N-isopropylpropanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 2-Amino-N-isopropylpropanamide hydrochloride in anticancer applications. It has been utilized as a precursor for the synthesis of amide-functionalized alkoxyamines, which are essential in nitroxide-mediated polymerization (NMP) processes. These alkoxyamines can be conjugated with anticancer drugs, enhancing their efficacy against cancer cells. For instance, the incorporation of this compound into polymer chains has shown promising results in creating nanoparticles that effectively target pancreatic carcinoma cells .

Neuroprotective Effects:

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of amides can influence neurogenesis and provide protective effects against neurodegenerative diseases. The structure-activity relationship (SAR) studies suggest that modifications to the amide group can enhance its binding affinity to target receptors involved in neuroprotection .

Buffering Agent:

In biochemical applications, this compound functions as a buffering agent. Its ability to maintain pH stability is critical in various biochemical assays and reactions, particularly those involving enzymes that require specific pH conditions for optimal activity .

Enzyme Activity Studies:

The compound has been employed in studies assessing enzyme kinetics, where it helps stabilize reaction conditions. Its role as a stabilizing agent is vital in understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Case Studies

Case Study 1: Anticancer Drug Development

In a study published by RSC Publishing, researchers synthesized a series of amide-functionalized compounds including derivatives of this compound. These compounds were tested for their cytotoxicity against various cancer cell lines, demonstrating significant activity compared to standard chemotherapeutics .

Case Study 2: Polymer Nanoparticles for Drug Delivery

A recent investigation explored the use of nanoparticles formed from polymers containing this compound as drug carriers. The study showed that these nanoparticles could encapsulate anticancer drugs effectively and release them in a controlled manner, enhancing therapeutic outcomes in animal models .

Mécanisme D'action

The mechanism of action of 2-Amino-N-isopropylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

2-Amino-N-isopropylpropanamide hydrochloride can be compared with other similar compounds, such as:

- 2-Amino-N-methylpropanamide hydrochloride

- 2-Amino-N-ethylpropanamide hydrochloride

- 2-Amino-N-propylpropanamide hydrochloride

These compounds share similar structures but differ in their alkyl substituents, which can lead to variations in their chemical properties and applications. This compound is unique due to its specific isopropyl group, which imparts distinct reactivity and solubility characteristics .

Activité Biologique

2-Amino-N-isopropylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory properties, interactions with various biological pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an amide derivative characterized by the presence of an amino group and an isopropyl group attached to the propanamide backbone. Its molecular formula is C5H12ClN2O, and it has a molecular weight of approximately 150.61 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of 2-amino derivatives, which may extend to this compound. For instance, compounds similar in structure have demonstrated the ability to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and promote the expression of neuronal nitric oxide synthase (nNOS), leading to increased nitric oxide (NO) synthesis in neuronal tissues .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| Mebeverine | 0.91 | Inhibition of contractile activity |

| This compound | TBD | Suppression of IL-1β; stimulation of nNOS |

| Acetylsalicylic Acid | 1.05 | COX inhibition |

The biological activity of this compound may involve multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown efficacy in reducing IL-1β levels, which is critical in inflammatory responses.

- Nitric Oxide Synthesis : By enhancing nNOS expression, these compounds may facilitate NO production, which plays a significant role in smooth muscle relaxation and anti-inflammatory processes .

Case Studies

A notable case study involved the application of related compounds in treating gastrointestinal disorders. In vitro and ex vivo analyses revealed that certain derivatives effectively reduced inflammation and muscle contractions in gastrointestinal tissues. These findings suggest that this compound could be beneficial in similar therapeutic contexts .

Case Study Summary

- Objective : Evaluate the anti-inflammatory effects on gastrointestinal tissues.

- Methodology : In vitro assays measuring cytokine levels and muscle contraction responses.

- Results : Significant reduction in IL-1β expression and enhanced nNOS activity observed with specific derivatives.

Propriétés

IUPAC Name |

2-amino-N-propan-2-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-4(2)8-6(9)5(3)7;/h4-5H,7H2,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWYTOLUGSYYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.